An In-depth Technical Guide to the Photophysical Properties of Solvent Red 149
An In-depth Technical Guide to the Photophysical Properties of Solvent Red 149
For Researchers, Scientists, and Drug Development Professionals
Abstract
Solvent Red 149, also known as Fluorescent Red HFG, is a synthetic organic dye belonging to the anthrapyridone class.[1] It is widely utilized in the plastics and polymer industries for its vibrant bluish-red fluorescence, high thermal stability, and excellent light and migration resistance.[2][3][4][5] Despite its extensive industrial use, a detailed and publicly available characterization of its core photophysical properties is notably scarce in scientific literature. This technical guide provides a comprehensive overview of the essential photophysical parameters for a fluorescent dye and presents detailed experimental protocols for their determination, offering a framework for the thorough characterization of Solvent Red 149.
Introduction to Solvent Red 149
Solvent Red 149 (CAS No: 21295-57-8, 71902-18-6; C.I. No: 674700) is a high-performance fluorescent dye with the chemical formula C₂₃H₂₂N₂O₂ and a molecular weight of 358.43 g/mol .[3][5] Its structure, 6-(Cyclohexylamino)-3-methyl-3H-dibenzo[f,ij]isoquinoline-2,7-dione, imparts a brilliant bluish-red or rose-red hue.[3][5] It is primarily used in the coloring of various plastics, including polystyrene (PS), acrylonitrile (B1666552) butadiene styrene (B11656) (ABS), polymethyl methacrylate (B99206) (PMMA), polycarbonate (PC), and polyethylene (B3416737) terephthalate (B1205515) (PET), as well as in polyester (B1180765) fibers.[2][3][4]
While qualitative descriptions of its fluorescence are abundant, precise quantitative data on its photophysical properties are not readily found in published literature. This guide outlines the methodologies required to obtain this critical data.
Key Photophysical Properties
The utility of a fluorescent dye is defined by a set of key photophysical parameters. For a compound like Solvent Red 149, these include:
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Absorption and Emission Spectra: These spectra define the wavelengths of light the molecule absorbs and emits. The absorption maximum (λmax) and emission maximum (λem) are fundamental characteristics. The difference between these maxima is known as the Stokes shift.
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Molar Extinction Coefficient (ε): This parameter quantifies how strongly the dye absorbs light at a specific wavelength. It is a crucial factor in applying the Beer-Lambert law for concentration determination.
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Fluorescence Quantum Yield (Φf): This value represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. A higher quantum yield indicates a brighter fluorophore.
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Fluorescence Lifetime (τ): This is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon. It is an intrinsic property of a fluorophore and can be sensitive to its environment.
Data Presentation
As specific quantitative photophysical data for Solvent Red 149 is not available in the public domain, the following table summarizes its general and qualitative properties based on available information.
| Property | Description | Reference(s) |
| Chemical Name | 6-(Cyclohexylamino)-3-methyl-3H-dibenzo[f,ij]isoquinoline-2,7-dione | [3] |
| CAS Number | 21295-57-8, 71902-18-6 | [5][6] |
| C.I. Name | Solvent Red 149 | [3] |
| Molecular Formula | C₂₃H₂₂N₂O₂ | [5] |
| Molecular Weight | 358.43 g/mol | [5] |
| Appearance | Bluish-red powder | [4][5] |
| Fluorescence Color | Bluish-red / Rose-red | [2][5] |
| Solubility | Insoluble in water; soluble in various organic solvents. | |
| Heat Resistance | Excellent, up to 300°C in some plastics. | [2][6] |
| Light Fastness | Good to excellent. | [2][6] |
| Migration Resistance | Good. | [2] |
| Primary Applications | Coloring for plastics (PS, ABS, PMMA, PC, PET), polymers, and fibers. | [3][4] |
Experimental Protocols
The following sections detail the standard experimental methodologies for determining the key photophysical properties of a fluorescent dye such as Solvent Red 149.
Determination of Absorption and Emission Spectra
Methodology: UV-Visible Absorption and Fluorescence Spectroscopy
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Sample Preparation:
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Prepare a stock solution of Solvent Red 149 in a spectroscopic grade solvent (e.g., ethanol, chloroform, or a solvent relevant to its application) at a concentration of approximately 10⁻³ M.
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From the stock solution, prepare a series of dilutions in the same solvent to obtain concentrations ranging from 10⁻⁶ M to 10⁻⁵ M.
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Absorption Spectrum Measurement:
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Use a dual-beam UV-Visible spectrophotometer.
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Fill a 1 cm path length quartz cuvette with the solvent to be used as a blank reference.
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Record a baseline spectrum with the blank cuvette in both the sample and reference beams.
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Measure the absorption spectra of the diluted Solvent Red 149 solutions from approximately 300 nm to 700 nm.
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Identify the wavelength of maximum absorbance (λmax).
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Emission Spectrum Measurement:
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Use a spectrofluorometer.
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Excite the sample at its absorption maximum (λmax) determined from the absorption spectrum.
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Record the fluorescence emission spectrum over a wavelength range starting from ~10 nm above the excitation wavelength to ~750 nm.
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Identify the wavelength of maximum emission intensity (λem).
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Determination of Molar Extinction Coefficient
Methodology: Beer-Lambert Law Analysis
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Data Collection:
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Using the absorption spectra recorded in section 4.1.2, note the absorbance values at the λmax for each of the known concentrations.
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Analysis:
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Plot a graph of absorbance at λmax versus the concentration of Solvent Red 149.
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The plot should be linear for low concentrations.
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Perform a linear regression on the data points that fall within the linear range.
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The molar extinction coefficient (ε) is calculated from the slope of the line according to the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length (typically 1 cm). The slope of the plot will be equal to ε.
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Determination of Fluorescence Quantum Yield
Methodology: Relative Method Using a Standard
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Selection of a Standard:
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Choose a well-characterized fluorescent standard with a known quantum yield (Φf,std) and with absorption and emission spectra that overlap with those of Solvent Red 149. A suitable standard might be Rhodamine 6G or Rhodamine 101, depending on the spectral properties of Solvent Red 149.
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Sample Preparation:
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Prepare a series of dilute solutions of both Solvent Red 149 and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
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Measurement:
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Measure the absorption spectra of all solutions and note the absorbance at the chosen excitation wavelength.
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Measure the corrected fluorescence emission spectra for all solutions using the same excitation wavelength and instrument settings for both the sample and the standard.
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Calculation:
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Integrate the area under the emission spectra for both the sample and the standard.
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The quantum yield of the sample (Φf,sample) can be calculated using the following equation: Φf,sample = Φf,std × (Isample / Istd) × (Astd / Asample) × (ηsample² / ηstd²) where:
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I is the integrated fluorescence intensity.
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A is the absorbance at the excitation wavelength.
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η is the refractive index of the solvent.
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Determination of Fluorescence Lifetime
Methodology: Time-Correlated Single Photon Counting (TCSPC)
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Instrumentation:
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Utilize a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser) with an excitation wavelength close to the λmax of Solvent Red 149.
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A high-speed detector, such as a microchannel plate photomultiplier tube (MCP-PMT) or a single-photon avalanche diode (SPAD), is required.
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Measurement:
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Prepare a dilute solution of Solvent Red 149.
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Measure the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).
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Acquire the fluorescence decay profile of the Solvent Red 149 solution.
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Analysis:
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The fluorescence lifetime (τ) is determined by fitting the experimental decay data to a multi-exponential decay model after deconvolution with the IRF. For many organic dyes, a single exponential decay model is sufficient.
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Visualizations
References
- 1. Solvent Red 149,Fluorescent Red HFG, CAS 21295-57-8 [xcwydyes.com]
- 2. China Solvent Red 149 / CAS 21295-57-8/71902-18-6 factory and manufacturers | Precise Color [precisechem.com]
- 3. Solvent Red 149 [jnogilvychem.com]
- 4. additivesforpolymer.com [additivesforpolymer.com]
- 5. Ranbar 4B Red Fluorescent Dye – Solvent Red 149 [ranbarr.com]
- 6. Solvent Red 149 Dyes | C.I. No 674700 Manufacturers in India [colorantsgroup.com]
